Intermedine

Vue d'ensemble

Description

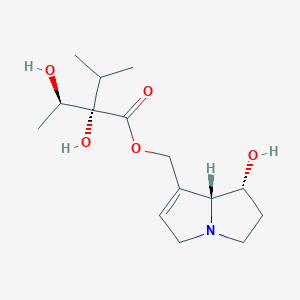

L'intermédine est un alcaloïde pyrrolizidinique de formule moléculaire C15H25NO5 et de masse moléculaire 299,3627 g/mol . C'est un composé naturel présent dans diverses plantes, en particulier celles appartenant à la famille des Boraginacées. Les alcaloïdes pyrrolizidiniques sont connus pour leurs propriétés hépatotoxiques, et l'intermédine ne fait pas exception. Ce composé a suscité l'attention en raison de sa présence dans les plantes médicinales et de ses effets toxiques potentiels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'intermédine implique plusieurs étapes, généralement à partir de composés organiques plus simplesLes conditions de réaction impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle d'intermédine est moins courante en raison de son abondance naturelle dans certaines plantes. L'extraction à partir de sources végétales implique des processus tels que l'extraction par solvant, la chromatographie et la cristallisation pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions : L'intermédine subit diverses réactions chimiques, notamment :

Oxydation : L'intermédine peut être oxydée pour former des N-oxydes, qui sont souvent plus toxiques que le composé parent.

Réduction : Les réactions de réduction peuvent convertir l'intermédine en dérivés moins toxiques.

Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyle ou ester, conduisant à la formation de différents dérivés

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en conditions acides ou basiques pour réaliser des réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés réduits et les composés substitués, chacun ayant des degrés de toxicité et d'activité biologique variables .

4. Applications de la recherche scientifique

L'intermédine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité et la toxicité des alcaloïdes pyrrolizidiniques.

Biologie : Investigated for its effects on cellular processes, particularly in hepatocytes.

Médecine : Etudié pour ses effets thérapeutiques potentiels et ses risques toxicologiques, en particulier dans les médicaments à base de plantes.

Industrie : Utilisé dans le développement de méthodes analytiques pour la détection des alcaloïdes pyrrolizidiniques dans les aliments et les produits à base de plantes .

5. Mécanisme d'action

L'intermédine exerce ses effets principalement par la formation de métabolites réactifs qui peuvent se lier aux macromolécules cellulaires, conduisant à des dommages cellulaires. Le composé est métabolisé dans le foie, où il forme des intermédiaires pyrroliques qui peuvent causer une hépatotoxicité. Ces intermédiaires peuvent induire un stress oxydatif, un dysfonctionnement mitochondrial et l'apoptose dans les hépatocytes .

Composés similaires :

Lycopsamine : Un autre alcaloïde pyrrolizidinique aux propriétés hépatotoxiques similaires.

Indicine : Partage des similitudes structurales avec l'intermédine et présente des effets toxiques comparables.

Echinatine : Un autre composé apparenté aux activités biologiques similaires .

Unicité : L'intermédine est unique en raison de ses caractéristiques structurales spécifiques et des voies particulières qu'elle affecte dans les systèmes biologiques. Sa présence dans certaines plantes médicinales en fait également un composé d'intérêt pour les études thérapeutiques et toxicologiques .

Applications De Recherche Scientifique

Intermedine has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and toxicity of pyrrolizidine alkaloids.

Biology: Investigated for its effects on cellular processes, particularly in hepatocytes.

Medicine: Studied for its potential therapeutic effects and toxicological risks, especially in herbal medicines.

Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products .

Mécanisme D'action

Intermedine exerts its effects primarily through the formation of reactive metabolites that can bind to cellular macromolecules, leading to cellular damage. The compound is metabolized in the liver, where it forms pyrrolic intermediates that can cause hepatotoxicity. These intermediates can induce oxidative stress, mitochondrial dysfunction, and apoptosis in hepatocytes .

Comparaison Avec Des Composés Similaires

Lycopsamine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.

Indicine: Shares structural similarities with intermedine and exhibits comparable toxicological effects.

Echinatine: Another related compound with similar biological activities .

Uniqueness: this compound is unique due to its specific structural features and the particular pathways it affects in biological systems. Its presence in certain medicinal plants also makes it a compound of interest for both therapeutic and toxicological studies .

Activité Biologique

Intermedine, a pyrrolizidine alkaloid (PA), is primarily derived from various plant species, particularly in the Crotalaria genus. This compound has garnered attention due to its significant biological activities, especially its hepatotoxic effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential health risks based on recent studies.

Overview of this compound

This compound is classified as a retronecine-type PA, characterized by its monoester structure. It is commonly found in several plants and can enter the human food chain through consumption of contaminated food or water. The increasing interest in this compound stems from its potential health risks associated with toxicity, particularly regarding liver damage.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of this compound on various cell lines, particularly hepatocytes. A pivotal study evaluated the toxicity of this compound on primary mouse hepatocytes and human liver cancer cells (HepG2). The findings revealed that this compound induces cell apoptosis through mitochondrial dysfunction and oxidative stress.

Key Findings:

- Cytotoxicity Assays : The cytotoxic effects were assessed using several assays including cell counting kit-8 (CCK-8), colony formation, and wound healing assays. Results indicated that this compound exhibited dose-dependent cytotoxicity across different cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound were determined as follows:

- Primary mouse hepatocytes: 165.13 µM

- HepD cells: 239.39 µM

- H22 cells: 161.82 µM

- HepG2 cells: 189.11 µM

| Cell Line | IC50 Value (µM) |

|---|---|

| Primary Mouse Hepatocytes | 165.13 |

| HepD Cells | 239.39 |

| H22 Cells | 161.82 |

| HepG2 Cells | 189.11 |

These values indicate that this compound has a pronounced inhibitory effect on H22 cells compared to other cell lines tested .

The mechanisms by which this compound exerts its toxic effects involve several pathways:

- Mitochondrial Dysfunction : this compound treatment leads to mitochondrial structural damage, as observed through transmission electron microscopy (TEM). This disruption results in the release of cytochrome c into the cytoplasm, triggering apoptosis via the caspase-3 pathway.

- Oxidative Stress : this compound induces excessive production of reactive oxygen species (ROS), contributing to cellular oxidative stress and subsequent apoptosis in hepatocytes.

- Calcium Homeostasis Disruption : Studies indicated that this compound affects intracellular calcium levels, leading to further mitochondrial damage and apoptosis .

Case Studies

- Hepatotoxicity Assessment : A study investigated the combined effects of this compound with other PAs like lycopsamine on HepD cells. The results demonstrated a synergistic increase in toxicity, emphasizing the need for careful evaluation of mixed PA exposures .

- Migration and Colony Formation : Further experiments showed that this compound significantly inhibited colony formation and migration abilities in HepD cells at concentrations as low as 75 µg/mL, highlighting its potential implications in cancer metastasis .

Health Risk Assessment

Given the widespread occurrence of this compound in various plants and its demonstrated hepatotoxicity, there is a pressing need for comprehensive risk assessments related to dietary exposure. The lack of extensive toxicological data complicates the evaluation of health risks associated with chronic exposure to this compound through food sources.

Propriétés

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-OPQSFPLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020073 | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-06-0 | |

| Record name | (+)-Intermedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intermedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTERMEDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Intermedine's toxicity is primarily attributed to its metabolism in the liver. While the parent alkaloid is relatively inert, it undergoes enzymatic transformation into highly reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and potentially, tumor development. [, , , ] One specific reactive metabolite, 1-formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine (9-CHO-DHP), has been identified as a key player in this process. []

ANone: Research suggests that this compound's metabolites can trigger both mitochondria-mediated and ER-mediated apoptosis (programmed cell death) in hepatocytes. This occurs through the induction of oxidative stress (excessive reactive oxygen species production), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade. [, ] Additionally, this compound can elevate intracellular calcium levels, activating the PERK/eIF2α/ATF4/CHOP apoptotic pathway. []

ANone: this compound has the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol. []

ANone: this compound's structure is confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Specific proton (1H) and carbon (13C) NMR signals, along with characteristic fragmentation patterns in MS, are used to differentiate this compound from other PAs, including its diastereoisomer, lycopsamine. [, , , , ]

ANone: While this compound's structure contains the core features associated with PA toxicity, the presence and position of functional groups on the molecule can influence its overall toxicity. For instance, the stereochemistry at the C7 position differentiates this compound from its diastereoisomer, lycopsamine. [, ] While both are hepatotoxic, they may exhibit differences in potency or metabolic pathways. Additionally, modifications such as acetylation at the C7 position can further modulate the toxicity of this compound. [, , ]

ANone: While there are no regulations explicitly targeting this compound, its presence as a PA in food and feed products is a growing concern for regulatory agencies like the European Food Safety Authority (EFSA). These agencies have set limits on the acceptable daily intake of certain PAs to minimize human exposure and potential health risks. [, , , ]

ANone: this compound, like other 1,2-unsaturated PAs, is primarily known for its hepatotoxicity. Ingestion of this compound-containing plants or contaminated products can lead to liver damage, ranging from mild inflammation to severe necrosis (cell death), cirrhosis (scarring), and potentially, liver failure. [, , , , , ]

ANone: Yes, chronic exposure to low levels of this compound, even below the acute toxicity threshold, has been linked to an increased risk of liver cancer (hepatocellular carcinoma) in experimental animal models. [, , ]

ANone: Research has identified specific DNA adducts formed by the reactive metabolites of this compound. These adducts, notably those derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), show promise as potential biomarkers for assessing PA exposure and the risk of liver tumor initiation. []

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often using electrospray ionization (ESI), is widely employed for identifying and quantifying this compound and other PAs in plant material, food products, and biological samples. [, , , , , , , , , ] Gas chromatography-mass spectrometry (GC-MS) is also used for PA analysis, particularly when dealing with volatile derivatives. [, , ] The choice of method often depends on the specific matrix, required sensitivity, and the range of PAs being analyzed.

ANone: this compound often co-occurs with its diastereoisomer, lycopsamine, and other structurally similar PAs. Chromatographic techniques like HPLC or GC are essential for separating these isomers and other PAs based on their physicochemical properties, allowing for accurate identification and quantification of individual alkaloids. Low-temperature chromatography, specifically at 5°C, has proven particularly effective in resolving this compound and lycopsamine. []

ANone: this compound research exemplifies the importance of a multidisciplinary approach, drawing upon expertise from fields such as:

- Plant Science/Botany: Understanding the distribution, ecological roles, and biosynthesis of this compound in various plant species. [, , , , , , , , , , ]

- Analytical Chemistry: Developing and refining analytical techniques for accurate identification and quantification of this compound in complex matrices. [, , , , , , , , , , ]

- Toxicology: Investigating the mechanisms of this compound toxicity, identifying potential biomarkers of exposure, and assessing human health risks. [, , , , , , , , , ]

- Food Science and Technology: Monitoring and mitigating this compound contamination in food and feed products to ensure consumer safety. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.